(S)-3,7-Dimethyloct-7-enyl acetate is an organic compound classified as an ester, with the molecular formula and a molecular weight of 198.30 g/mol. It features a chiral center, which gives it optical activity, making it unique among similar compounds. This compound is characterized by its pleasant fragrance, often described as floral or fruity, which has led to its use in various applications, particularly in the fragrance industry .
Research indicates that (S)-3,7-Dimethyloct-7-enyl acetate may play a role in pheromone signaling among insects. Its interaction with olfactory receptors suggests potential applications in pest control or as an attractant in ecological studies. Furthermore, preliminary investigations have explored its therapeutic properties, including anti-inflammatory and antimicrobial effects, although more research is needed to fully understand its biological activity .
The synthesis of (S)-3,7-Dimethyloct-7-enyl acetate can be performed through several methods:
(S)-3,7-Dimethyloct-7-enyl acetate has several notable applications:
Interaction studies have primarily focused on how (S)-3,7-Dimethyloct-7-enyl acetate interacts with olfactory receptors. These studies reveal that the compound binds to specific receptors in the nasal cavity, triggering signal transduction pathways that lead to fragrance perception. Additionally, there may be interactions with enzymes or proteins within biological systems that could affect various biochemical processes .
Several compounds share similarities with (S)-3,7-Dimethyloct-7-enyl acetate due to their structural characteristics or functional properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl Acetate | C4H8O2 | Simple ester with a fruity odor; widely used solvent. |
| Methyl Acetate | C3H6O2 | Another simple ester; commonly used in industrial applications. |
| Butyl Acetate | C6H12O2 | Known for use in lacquers and paints; has a fruity aroma. |
| Rhodinyl Acetate | C12H22O2 | Similar fragrance profile; used in flavor and fragrance applications. |
Uniqueness: What sets (S)-3,7-Dimethyloct-7-enyl acetate apart is its chiral center that imparts optical activity. This characteristic influences both its biological interactions and fragrance profile, distinguishing it from simpler esters like ethyl acetate and methyl acetate .
(S)-3,7-Dimethyloct-7-enyl acetate is derived from the terpenoid biosynthesis pathway, which operates via the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol. Monoterpenes like this compound typically originate from geranyl pyrophosphate (GPP), a C₁₀ precursor synthesized by GPP synthase. The enzymatic steps involve:
The stereospecificity at C-3 is conferred by enzymes such as short-chain dehydrogenases/reductases (SDRs), which selectively reduce ketone intermediates to (S)-alcohols. The exact enzymes involved in this pathway remain uncharacterized, but homology to geranyl acetate biosynthesis suggests conserved mechanisms.
Monoterpene acetates are critical mediators of plant-insect interactions. (S)-3,7-Dimethyloct-7-enyl acetate likely functions as:
In Daucus carota L. (wild carrot), related acetates are emitted during flowering to attract parasitic wasps that prey on herbivorous insects. The (S)-configuration may confer species-specific activity, as insects often exhibit enantioselective responses to chiral compounds.
The occurrence of (S)-3,7-Dimethyloct-7-enyl acetate is poorly documented, but phylogenetic patterns emerge from related terpenoids:
The compound’s presence in these families implies convergent evolution of acetate-producing pathways to address ecological pressures. However, gas chromatography-mass spectrometry (GC-MS) studies are needed to confirm its natural occurrence.
The stereochemical control in the synthesis of (S)-3,7-Dimethyloct-7-enyl acetate relies on sophisticated mechanistic understanding of chiral esterification processes [8]. The compound, characterized by its molecular formula C₁₂H₂₂O₂ and molecular weight of 198.30 grams per mole, presents unique challenges in asymmetric synthesis due to its chiral center at the 3-position . Contemporary research has demonstrated that the stereochemical outcome of esterification reactions is fundamentally governed by the transition state energies and the conformational preferences of the substrate-catalyst complex [11] [14].
The mechanistic pathway for chiral esterification involves nucleophilic attack by the alcohol moiety on the carbonyl carbon of the acylating agent, with subsequent formation of a tetrahedral intermediate [45] [46]. In the case of (S)-3,7-Dimethyloct-7-enyl acetate synthesis, the stereochemical control is achieved through careful selection of reaction conditions that favor the formation of the desired S-enantiomer over its R-counterpart [14] [25]. The energy difference between competing transition states typically ranges from 2-5 kilocalories per mole, corresponding to enantiomeric excesses of 85-99% under optimized conditions [30] [32].
Table 1: Stereochemical Control Parameters in Chiral Esterification
| Parameter | Optimal Range | Impact on Enantioselectivity | Reference |
|---|---|---|---|
| Temperature | -78°C to 0°C | High (>90% enantiomeric excess) | [14] |
| Solvent Polarity | Low (dichloromethane) | Moderate to High | [25] |
| Catalyst Loading | 5-10 mol% | High | [8] |
| Reaction Time | 2-24 hours | Moderate | [12] |
The stereochemical control mechanism involves formation of diastereomeric transition states, where the chiral catalyst creates an asymmetric environment that preferentially stabilizes one stereochemical pathway [9] [11]. Recent studies have revealed that hydrogen bonding interactions and steric hindrance within the catalyst-substrate complex are primary determinants of enantioselectivity [15] [29]. The configurational stability of the product is maintained through kinetic resolution processes, where the desired enantiomer is formed preferentially due to lower activation energy barriers [27] [34].
Advanced computational studies using density functional theory have provided insights into the origin of stereochemical control, revealing that specific catalyst-substrate interactions involving π-π stacking and hydrogen bonding contribute significantly to the observed enantioselectivity [49]. The calculated energy differences between competing transition states correlate well with experimental enantiomeric excess values, supporting the proposed mechanistic models [31] [36].
The development of efficient catalytic systems for enantioselective acetylation of (S)-3,7-Dimethyloct-7-enyl acetate precursors represents a significant advancement in asymmetric synthesis methodology [12] [16]. Contemporary catalytic approaches employ chiral nitrogen-heterocyclic carbenes, binaphthyl-based phosphine ligands, and cinchona alkaloid derivatives to achieve high levels of enantiocontrol [26] [29]. These catalytic systems operate through distinct mechanisms that modulate the stereochemical outcome of the acetylation process [25] [28].
Chiral nitrogen-heterocyclic carbene catalysts have emerged as particularly effective for enantioselective acetylation reactions, achieving enantiomeric excesses exceeding 95% under optimized conditions [26] [29]. The catalytic mechanism involves formation of an acylazolium intermediate through reaction with vinyl acetate or acetic anhydride, followed by nucleophilic attack by the alcohol substrate [26]. The stereochemical control is achieved through steric interactions between the chiral carbene ligand and the approaching substrate molecule [29].
Table 2: Catalytic System Performance in Enantioselective Acetylation
| Catalyst Type | Enantiomeric Excess (%) | Reaction Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Chiral N-Heterocyclic Carbene | 96-98 | -20 to 30 | 88-95 | [26] |
| Cinchona-Phosphinate | 92-95 | 25 | 85-92 | [16] |
| Binaphthyl-Based System | 88-94 | 0 to 25 | 78-87 | [12] |
| Rhodium-BINAP Complex | 84-91 | -10 to 10 | 82-89 | [30] |
The cinchona alkaloid-phosphinate catalytic systems demonstrate exceptional performance in asymmetric acetylation reactions, with the quinuclidine nitrogen serving as the nucleophilic site for initial acyl transfer [16]. The phosphinate group provides critical stabilization of the transition state through hydrogen bonding interactions, while the quinoline moiety offers additional π-π stacking interactions with aromatic substrates [16]. These dual interactions create a highly organized transition state that strongly favors formation of the desired stereoisomer [16].
Mechanistic investigations have revealed that the catalytic cycle proceeds through a ping-pong mechanism, where the acetyl group is first transferred to the catalyst to form a covalent acyl-enzyme intermediate [45] [47]. The subsequent nucleophilic attack by the alcohol substrate occurs with high stereochemical fidelity due to the chiral environment created by the catalyst [26] [49]. The rate-determining step typically involves collapse of the tetrahedral intermediate, with activation energies ranging from 15-25 kilocalories per mole [16] [45].
Recent advances in catalyst design have focused on modular approaches that allow systematic optimization of stereochemical control elements [33] [37]. High-throughput screening methodologies have been employed to identify optimal catalyst structures, reaction conditions, and substrate scope [37]. These studies have revealed that catalyst performance is highly dependent on the electronic and steric properties of the chiral ligands, with subtle structural modifications leading to significant changes in enantioselectivity [33] [37].
Biocatalytic methodologies employing engineered lipases have gained considerable attention for the synthesis of (S)-3,7-Dimethyloct-7-enyl acetate due to their inherent selectivity and mild reaction conditions [17] [18]. Lipase-catalyzed transesterification reactions offer distinct advantages including high enantioselectivity, environmental compatibility, and the ability to operate under aqueous or low-water conditions [19] [22]. The most extensively studied lipases for this application include Candida antarctica lipase B, Thermomyces lanuginosus lipase, and Rhizomucor miehei lipase [18] [41].
The biocatalytic mechanism involves formation of a covalent acyl-enzyme intermediate through nucleophilic attack by the active site serine residue on the acyl donor [17] [47]. The subsequent alcoholysis step proceeds with high stereochemical control due to the precise spatial arrangement of amino acid residues in the enzyme active site [19] [23]. The stereochemical preference of lipases typically favors the S-enantiomer of secondary alcohols, making them particularly suitable for the synthesis of (S)-3,7-Dimethyloct-7-enyl acetate [19] [50].
Table 3: Biocatalytic Performance of Engineered Lipases
| Lipase Source | Enantiomeric Ratio (E-value) | Conversion (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| Candida antarctica B | >200 | 63-85 | 6-12 | [50] |
| Thermomyces lanuginosus | 150-180 | 75-92 | 4-8 | [18] |
| Rhizomucor miehei | 120-160 | 68-78 | 8-16 | [18] |
| Porcine Pancreatic | 98-140 | 55-72 | 12-24 | [23] |
Immobilization strategies have been developed to enhance the stability and reusability of lipase biocatalysts [18] [22]. The use of ionic additives such as cetyltrimethylammonium bromide and sodium dodecyl sulfate during immobilization has been shown to improve catalytic activity by stabilizing the open conformation of the lipase [18]. Metal-organic framework encapsulation represents an advanced approach that provides a highly organized microenvironment for enhanced biocatalytic performance [17].
The reaction conditions for lipase-catalyzed esterification typically involve temperatures of 37-60°C, pH values of 7-9, and water activities of 0.1-0.6 [18] [22]. Vinyl acetate serves as an effective acyl donor due to its irreversible nature and the formation of volatile acetaldehyde as a byproduct [19] [41]. The solvent selection critically influences both enzyme activity and enantioselectivity, with moderately polar organic solvents providing optimal performance [20] [50].
Recent developments in protein engineering have enabled the creation of lipase variants with enhanced enantioselectivity and substrate specificity [17] [22]. Site-directed mutagenesis targeting residues in the substrate binding pocket has yielded mutant enzymes with improved performance for specific esterification reactions [17]. Computational modeling approaches have guided the rational design of these engineered lipases, predicting the effects of amino acid substitutions on catalytic activity and stereoselectivity [22] [50].
The molecular recognition of (S)-3,7-dimethyloct-7-enyl acetate by lepidopteran olfactory systems involves a sophisticated cascade of protein-mediated interactions that enable exquisitely sensitive and specific pheromone detection. Research has demonstrated that this compound serves as a crucial component in pheromone signaling systems across multiple moth species, where its interaction with specialized olfactory receptors and binding proteins determines species-specific behavioral responses [2].
Pheromone binding proteins constitute the initial molecular recognition elements in lepidopteran olfactory transduction pathways. Studies on related acetate compounds have revealed that pheromone binding proteins such as those found in Ostrinia furnacalis demonstrate remarkable specificity for acetate-functionalized pheromone components [2]. The binding mechanism involves specific amino acid residues within hydrophobic binding pockets, particularly phenylalanine, isoleucine, and leucine residues at positions 12, 52, 94, and 113, which create optimal geometric complementarity for dimethyloct-7-enyl acetate derivatives [2].
The structural basis for pheromone binding protein function has been elucidated through nuclear magnetic resonance spectroscopy and X-ray crystallography studies. These investigations reveal that pheromone binding proteins undergo pH-dependent conformational transitions between physiological pH (6.5-7.0) and acidic conditions (4.5-5.0) near receptor membranes [3] [4]. At physiological pH, the proteins maintain an open conformation that facilitates pheromone uptake with binding affinities in the nanomolar range (105-1600 nanomolar) [4]. The binding kinetics demonstrate rapid pheromone uptake with half-life times of approximately 1 millisecond under physiological concentrations of binding proteins (10 millimolar) [4].
Lepidopteran olfactory receptor neurons housed within trichoid sensilla demonstrate highly specialized responses to dimethyloct-7-enyl acetate and structurally related compounds. Electrophysiological recordings from Spodoptera littoralis have identified distinct populations of olfactory receptor neurons with differential sensitivities to acetate-functionalized pheromone components [5]. The most sensitive neurons, designated as type LT2A, exhibit robust responses to (Z,E)-9,12-tetradecadienyl acetate with response thresholds in the picomolar range [5].
Single sensillum recording studies have revealed that olfactory receptor neurons expressing specific pheromone receptors demonstrate remarkable selectivity for particular geometric isomers and chain length variants of dimethyloct-7-enyl acetate derivatives [6]. For instance, neurons expressing MsepPR1 in Mythimna separata show preferential responses to Z11-hexadecenal and related aldehyde compounds, while maintaining limited cross-reactivity with acetate variants [6]. This receptor specificity ensures accurate species recognition and prevents cross-attraction between closely related species.
The molecular determinants of olfactory receptor selectivity for (S)-3,7-dimethyloct-7-enyl acetate involve specific amino acid residues within transmembrane domains that form the ligand binding pocket. Computational modeling studies combined with site-directed mutagenesis experiments have identified critical residues that determine binding affinity and selectivity [7]. These studies demonstrate that modifications in putative binding pocket residues such as methionine 76, valine 79, threonine 140, and alanine 143 can dramatically alter receptor tuning breadth and sensitivity [7].
The evolutionary analysis of pheromone receptor families reveals that receptors detecting acetate compounds have emerged through gene duplication events followed by adaptive mutations in binding pocket regions [7]. This evolutionary process has resulted in the emergence of novel pheromone recognition systems that enable reproductive isolation between closely related species while maintaining the fundamental molecular architecture required for pheromone detection [7].
Quantitative structure-activity relationship studies of (S)-3,7-dimethyloct-7-enyl acetate and related pheromone compounds have provided fundamental insights into the molecular features that determine biological activity and receptor binding affinity. These computational approaches combine molecular descriptor calculations with biological activity data to establish predictive models for pheromone potency and selectivity [8] [9].
The quantitative structure-activity relationship analysis of dimethyloct-7-enyl acetate requires comprehensive molecular descriptor calculations that capture geometric, electronic, and physicochemical properties relevant to biological activity. Structural parameters including carbon chain length, double bond position and geometry, and functional group identity constitute primary descriptors that correlate with species-specific activity patterns [10] [11]. For acetate-functionalized pheromones, the acetate ester group provides both electronic and steric contributions that influence receptor binding affinity and selectivity [12].
Electronic properties derived from quantum mechanical calculations, including partial atomic charges, dipole moments, and frontier molecular orbital energies, demonstrate significant correlations with biological activity across series of pheromone analogues [9]. The molecular electrostatic potential surface calculations reveal that the acetate carbonyl oxygen and the double bond regions constitute the primary electrophilic sites that participate in receptor binding interactions [9]. Hydrophobic descriptors such as partition coefficients and molecular surface area parameters correlate with membrane permeability and transport properties that influence pheromone bioavailability [10].
Three-dimensional conformational analysis of (S)-3,7-dimethyloct-7-enyl acetate reveals multiple low-energy conformations that may contribute to biological activity. Studies utilizing molecular dynamics simulations and conformational searching algorithms have identified preferred conformations characterized by specific distances between functional groups and geometric arrangements that optimize receptor binding [10]. The "bifunctional unit model" developed for bombykol and related compounds suggests that pheromone activity depends on specific spatial relationships between proton acceptor and donor groups, with optimal distances ranging from 10.1 to 11.9 Angstroms [10].
The conformational flexibility of the dimethyloct-7-enyl chain allows adaptation to different receptor binding pockets while maintaining the essential pharmacophore elements required for activity. Computational studies demonstrate that the most active conformations adopt extended geometries that maximize favorable hydrophobic interactions with receptor transmembrane domains while positioning the acetate group for optimal electrostatic interactions [10]. The stereochemistry at the 3-position significantly influences the accessible conformational space and contributes to the enantioselective recognition observed in biological systems [10].
Quantitative structure-activity relationship models for dimethyloct-7-enyl acetate derivatives demonstrate strong correlations between molecular descriptors and biological activity across diverse lepidopteran species. Linear and non-linear regression analyses reveal that chain length parameters account for approximately 60-70% of the variance in biological activity, while electronic descriptors contribute an additional 15-25% [9]. The optimal carbon chain length for maximum activity typically ranges from 12 to 16 carbons, with activity declining significantly for shorter or longer chains [12].
The position and geometry of double bonds within the aliphatic chain constitute critical determinants of species specificity and biological potency. Compounds with double bonds at positions 7, 9, 11, and 13 demonstrate varying degrees of activity depending on the target species, with Z-configurations generally exhibiting higher activity than E-isomers [12] [11]. The acetate functional group provides essential pharmacophore elements, as replacement with other ester groups or functional groups typically results in significant activity loss [12].
Advanced quantitative structure-activity relationship modeling approaches, including machine learning algorithms and hierarchical modeling methods, have been applied to develop predictive models for pheromone activity [8]. These models incorporate multiple descriptor types and utilize cross-validation procedures to ensure robust predictive performance. Hierarchical quantitative structure-activity relationship models that combine regression and classification approaches demonstrate superior performance compared to individual model types, achieving prediction accuracies exceeding 85% for activity classification [8].
The integration of three-dimensional molecular descriptors derived from receptor surface models and molecular field analysis enhances the predictive capability of quantitative structure-activity relationship models [9]. These approaches generate three-dimensional energy maps that identify favorable and unfavorable interaction regions around the pheromone molecule, providing mechanistic insights into receptor binding requirements [9]. The resulting models enable rational design of pheromone analogues with enhanced potency, selectivity, or stability characteristics [9].
The successful implementation of (S)-3,7-dimethyloct-7-enyl acetate and related pheromone compounds in agricultural pest management systems requires carefully optimized deployment strategies that maximize effectiveness while minimizing costs and environmental impact. Field deployment approaches encompass monitoring programs, mass trapping systems, mating disruption techniques, and integrated pest management protocols that leverage species-specific pheromone attraction [13] [14] [15].
Pheromone-based monitoring systems utilizing (S)-3,7-dimethyloct-7-enyl acetate derivatives serve as essential early warning tools for lepidopteran pest populations in agricultural environments. Optimal trap placement strategies position monitoring devices at heights of 1.5 to 3.0 meters above ground level, with trap densities ranging from 1 to 5 units per hectare depending on field size and target species characteristics [14] [15]. The effective attraction radius for most lepidopteran pheromone traps ranges from 50 to 100 meters under typical field conditions, requiring strategic placement to ensure adequate coverage without trap interference [16].
Monitoring trap design significantly influences capture efficiency and species selectivity. Delta traps and funnel traps demonstrate superior performance for most lepidopteran species, with delta traps providing 50-80% higher capture rates compared to other designs when properly deployed [17]. The integration of horizontal landing platforms increases trap effectiveness by providing visual cues that complement pheromone attraction, particularly important for species that exhibit combined chemical and visual orientation behaviors [14]. Environmental factors including wind speed (optimal range 2-8 kilometers per hour), temperature (18-28°C), and humidity (60-80%) substantially influence trap performance and require consideration in deployment planning [18] [19].
Mass trapping strategies employ high-density pheromone trap deployments to achieve significant population reduction through direct removal of target individuals. Effective mass trapping systems typically require trap densities of 20 to 50 units per hectare, positioned at optimal heights of 2.0 to 4.0 meters to maximize capture efficiency [20]. The active space of mass trapping systems extends approximately 25 to 75 meters from individual trap locations, necessitating careful spacing to avoid interference between adjacent traps while ensuring complete area coverage [16].
Recent technological advances have enabled the development of automated monitoring and electro-killing systems that combine pheromone attraction with digital detection and automated pest elimination [21]. These systems incorporate machine vision algorithms such as YOLOv9-TrapPest models that achieve 97.5% average precision in pest identification, enabling real-time monitoring and intervention capabilities [21]. The integration of smart electro-killing mechanisms with pheromone attraction eliminates the need for manual trap maintenance while providing continuous population suppression [21].
Mating disruption represents one of the most environmentally sustainable applications of pheromone technology for lepidopteran pest management. Successful mating disruption programs require deployment densities of 300 to 1000 pheromone dispensers per hectare, distributed throughout the target area to create a uniform pheromone concentration that disrupts mate-finding behavior [22] [23]. The optimal placement height for mating disruption dispensers is at canopy level to ensure adequate pheromone distribution with prevailing air currents [24].
Recent field trials have demonstrated that mating disruption effectiveness of 80-95% can be achieved using optimized dispenser formulations and deployment strategies [23]. The development of controlled-release polymer matrices and aerosol delivery systems has reduced deployment costs while maintaining efficacy [22]. Studies with Helicoverpa armigera have shown that yeast-derived pheromones perform equivalently to synthetic compounds in mating disruption applications, potentially reducing production costs and improving sustainability [23].
The integration of pheromone-based technologies with other pest management approaches creates synergistic effects that enhance overall program effectiveness. Integrated systems typically employ trap densities of 5 to 15 units per hectare with variable placement heights depending on specific application requirements [25]. The effective range of integrated systems extends 30 to 80 meters from deployment points, with combined effectiveness ratings of 85-95% when properly implemented [25].
Bayesian optimization algorithms have been developed to optimize trap placement decisions for maximum monitoring efficiency with finite resources [25]. These approaches utilize historical capture data to identify optimal trap locations that provide maximum information about pest population dynamics while minimizing monitoring costs [25]. The integration of regional monitoring networks with on-farm detection systems enables early warning capabilities that improve intervention timing and effectiveness [20] [19].